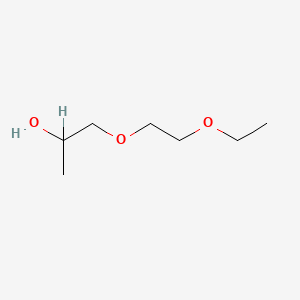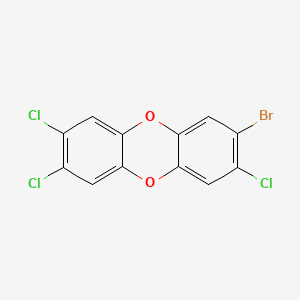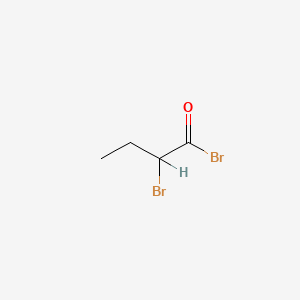
1-(3-Bromopropyl)-3-methoxybenzene
Overview
Description
1-(3-Bromopropyl)-3-methoxybenzene: is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a methoxy group at the third position and a bromopropyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(3-Bromopropyl)-3-methoxybenzene can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically proceeds as follows:
-
Bromination of 3-methoxybenzyl alcohol:
- Reagents: 3-methoxybenzyl alcohol, hydrobromic acid (HBr), and a suitable solvent such as acetic acid.
- Conditions: The reaction is carried out at a temperature of around 80-100°C.
- Product: 3-methoxybenzyl bromide.
-
Substitution with 1,3-dibromopropane:
- Reagents: 3-methoxybenzyl bromide, 1,3-dibromopropane, and a base such as potassium carbonate (K2CO3).
- Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at a temperature of 60-80°C.
- Product: this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
1-(3-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
- Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
- Major Products: Substituted derivatives such as 1-(3-azidopropyl)-3-methoxybenzene or 1-(3-cyanopropyl)-3-methoxybenzene.
-
Elimination Reactions:
- Reagents: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
- Conditions: Conducted at elevated temperatures in solvents like ethanol or tert-butanol.
- Major Products: Alkenes such as 3-methoxyphenylpropene.
-
Oxidation Reactions:
- Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Typically performed in acidic or basic aqueous solutions.
- Major Products: Oxidized derivatives such as 3-methoxybenzoic acid.
Scientific Research Applications
1-(3-Bromopropyl)-3-methoxybenzene has several scientific research applications, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various substituted benzene derivatives.
-
Medicinal Chemistry:
- Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
- Studied for its biological activity and potential therapeutic applications.
-
Material Science:
- Utilized in the development of novel materials with specific properties.
- Incorporated into polymers and other advanced materials for research purposes.
-
Chemical Biology:
- Explored for its interactions with biological molecules and potential as a probe in biochemical studies.
- Used in the design of molecular tools for studying biological processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-methoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
-
1-(3-Bromopropyl)benzene:
- Similar structure but lacks the methoxy group.
- Undergoes similar nucleophilic substitution and elimination reactions.
-
1-(3-Bromopropyl)-4-methoxybenzene:
- Similar structure with the methoxy group at the fourth position.
- Exhibits similar reactivity but may have different steric and electronic effects.
-
1-(3-Chloropropyl)-3-methoxybenzene:
- Similar structure with a chlorine atom instead of bromine.
- Undergoes similar reactions but with different reactivity due to the halogen’s nature.
Uniqueness:
1-(3-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups, which influence its reactivity and potential applications. The methoxy group can affect the electron density of the benzene ring, altering the compound’s behavior in various chemical reactions.
Properties
IUPAC Name |
1-(3-bromopropyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISAIUHOJQKVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219592 | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-97-1 | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6943-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
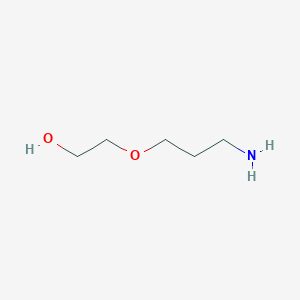
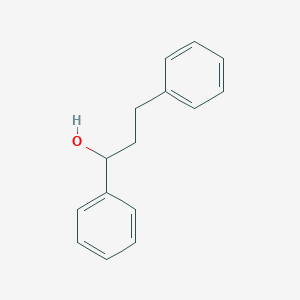
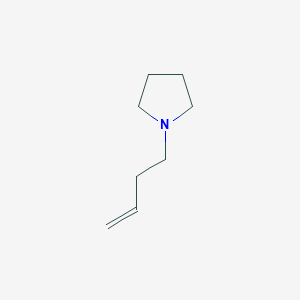

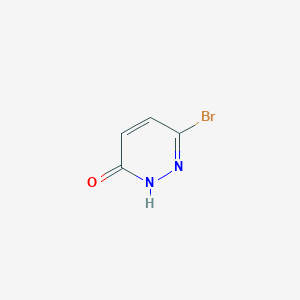
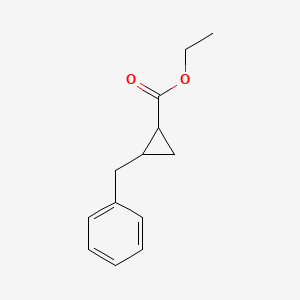
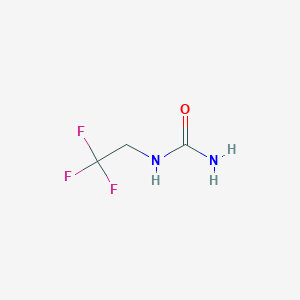
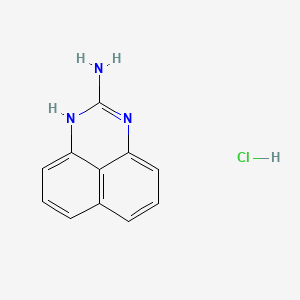
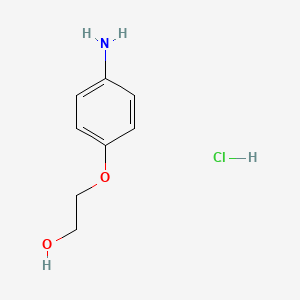
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
